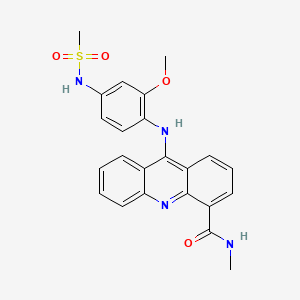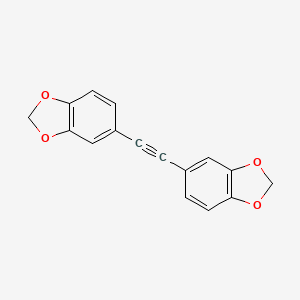
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is an acyclic monoterpene that has been isolated as a major component from the red alga Plocamium angustum . This compound is notable for its polyhalogenated structure, which includes bromine and chlorine atoms, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce the bromine atom into the molecule . Similarly, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as the red alga Plocamium angustum, followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized halogenation reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated hydrocarbons.
Substitution: Formation of new halogenated compounds or other functionalized derivatives.
Applications De Recherche Scientifique
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene has several scientific research applications:
Chemistry: Used as a model compound for studying halogenation reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,7-dimethylocta-2,6-diene: A related compound with a similar structure but lacking the chlorine atoms.
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: Another polyhalogenated monoterpene with different halogenation patterns.
Uniqueness
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties
Propriétés
| 73328-38-8 | |
Formule moléculaire |
C10H15BrCl2 |
Poids moléculaire |
286.03 g/mol |
Nom IUPAC |
8-bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)9(12)5-4-8(3)10(13)6-11/h4,9-10H,1,5-6H2,2-3H3 |
Clé InChI |
DTOUOXYNUPOMPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC=C(C)C(CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)




